1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
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Overview
Description
1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is a complex organic compound that features a piperazine ring, a sulfonyl group, and phenoxy groups
Preparation Methods
The synthesis of 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the sulfonyl group and the phenoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and sulfonyl-containing molecules. What sets 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. Some similar compounds are:
- 1-[4-(4-Bromophenyl)piperazin-1-yl]-3-(3-chlorophenoxy)propan-2-ol
- 1-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol .
Biological Activity
The compound 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is a complex organic molecule with potential biological activities, particularly in pharmacology. Its structure incorporates a piperazine ring, which is often associated with various pharmacological effects, including antipsychotic and antidepressant activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H28N2O4S, and it features a piperazine moiety linked to a sulfonyl group and phenoxy groups. The structural complexity suggests a multifaceted interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C22H28N2O4S |
Molecular Weight | 420.53 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine component may enhance binding affinity to these receptors, potentially leading to anxiolytic or antidepressant effects.
Potential Mechanisms:
- Serotonin Receptor Modulation : Similar compounds have shown activity as serotonin receptor agonists or antagonists, influencing mood regulation.
- Dopamine Receptor Interaction : The presence of the piperazine ring suggests potential dopaminergic activity, which may be relevant in treating conditions like schizophrenia.
- Antifungal and Antibacterial Properties : Some derivatives have demonstrated antimicrobial activity, indicating that this compound may also possess similar properties.
Case Study: Antidepressant Effects
In a preclinical model, compounds structurally related to this molecule were tested for their antidepressant effects. Results indicated that these compounds could reduce depressive-like behaviors in animal models, likely through serotonergic pathways.
Research Findings
Recent literature highlights the following findings regarding the biological activity of structurally similar compounds:
- Efficacy Against Cancer Cell Lines : Compounds with similar piperazine structures have shown cytotoxic effects against multiple cancer cell lines, suggesting that this compound may also exhibit anticancer properties.
- Neuroprotective Effects : Some analogs have been studied for neuroprotective effects in models of neurodegeneration, indicating potential applications in treating diseases like Alzheimer's.
Properties
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-21-10-12-26(13-11-21)34(30,31)28-16-14-27(15-17-28)19-22(29)20-32-24-8-5-9-25(18-24)33-23-6-3-2-4-7-23/h2-13,18,22,29H,14-17,19-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEQWIMGGCWWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC(=CC=C3)OC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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